

A Comparative Guide to Liquid Chromatography Columns for Crizotinib Analysis

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Compound of Interest

Compound Name: Crizotinib-d5

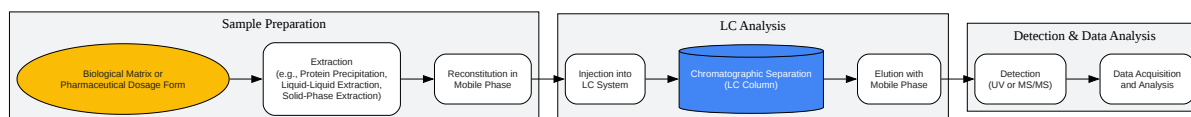
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For researchers, scientists, and professionals in drug development, the selection of an appropriate Liquid Chromatography (LC) column is a critical step in the accurate and robust analysis of Crizotinib. This guide provides a comparative assessment of various LC columns reported in the literature for the analysis of Crizotinib, supplemented with experimental data and detailed methodologies to aid in the selection process.

Experimental Workflow

The general experimental workflow for the analysis of Crizotinib using LC is depicted below. This process typically involves sample preparation, chromatographic separation, and detection.



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A generalized experimental workflow for the LC-based analysis of Crizotinib.

Performance Comparison of LC Columns

The following tables summarize the performance of different LC columns for Crizotinib analysis based on published data. It is important to note that the experimental conditions and matrices may vary between studies, which can influence the observed performance characteristics.

Table 1: Reversed-Phase C18 Columns for Crizotinib HPLC and UPLC Analysis

Column Name	Dimensions (mm) & Particle Size (µm)	Mobile Phase	Flow Rate (mL/min)	Retention Time (min)	Linearity Range (µg/mL)	Reference
ZORBAX Eclipse XDB - C18	Not Specified	0.02 M Potassium Phosphate Buffer (pH 7.5) and Acetonitrile (gradient)	0.9	Not Specified	0.1-1000 ng/mL	[1]
BDS HYPERSIL C18	250 x 4.6, 5	Buffer:Acetonitrile (60:40)	1	Not Specified	25% to 150% levels	[2][3]
Synchronis C-18	250 x 4.6, 5	Methanol:KH ₂ PO ₄ Buffer (pH 3) (60:40 v/v)	1	4.15	10-1000	[4]
YMC ODS C18	Not Specified	Methanol:Water with 0.1% Orthophosphoric Acid (50:50 v/v)	0.6	6.86	0.02041–2.04114	[5]
Prime's C18	250 x 4.6, 5	Methanol:Sodium Phosphate Buffer (pH 6.5) (85:15 v/v)	0.7	7.34	10-50	[6]
Acquity UPLC BEH C18	50 x 2.1, 1.7	Methanol:0.1% Ammonium	0.4	0.46	0.005-0.5	[7]

		Hydroxide (80:20)				
Acquity UPLC HSS T3	100 x 2.1, 1.8	Methanol and 0.3% Formic Acid in Water (gradient)	Not Specified	Not Specified	Not Specified	[8] [9]
Kinetex C18	50 x 2.1, 2.6	Methanol and 0.3% Formic Acid in Water (gradient)	0.3	Not Specified	Not Specified	[8] [10]
Supelco Discovery C18	50 x 2.1, 5	Acidified Aqueous and Methanol (gradient)	Not Specified	Not Specified	0.005-5 (human plasma), 0.002-2 (mouse plasma)	[9] [11]
Hibra C18	100 x 2.1, 2	0.1% Ortho- phosphoric Acid:Aceto nitrile (45:55 v/v)	0.3	Not Specified	37.5-225	[12]
Waters BEH™ C18	Not Specified	Acetonitrile :Water with 0.1% Formic Acid (70:30 v/v)	Not Specified	Not Specified	0.004-0.2	[13]
HyPurity® C18	Not Specified	Ammonium Acetate in	Not Specified	Not Specified	0.05-1	[14]

Water and
Methanol
(both with
0.1%
Formic
Acid)
(gradient)

Table 2: Chiral Column for Enantioselective Analysis of Crizotinib

Column Name	Dimensions (mm) & Particle Size (µm)	Mobile Phase	Flow Rate (mL/min)	Retention Time (min)	Linearity Range (µg/mL)	Reference
Chiralcel OD-H	250 x 4.6, 5	n-hexane:isopropanol:diethylamine (40:30:30:0.5 v/v/v/v)	1.0	S-enantiomer : 4.9, R-enantiomer : 6.1	10-200	[15]

Experimental Protocols

Below are detailed methodologies from selected studies to provide a comprehensive understanding of the experimental conditions.

Protocol 1: RP-HPLC Method using Synchronis C-18 Column[4]

- Instrumentation: SHIMADZU High-Pressure Liquid Chromatography with a pump (LC-20AD), a Rheodyne injector with a 20µl sample loop, and a Synchronis C-18 column (250 x 4.6 mm, 5µ).
- Mobile Phase: A mixture of methanol and KH₂PO₄ buffer (pH 3) in a 60:40 v/v ratio.

- Flow Rate: 1 mL/min.
- Detection: UV detection at 267 nm.
- Sample Preparation: The Crizotinib capsule powder was dissolved in the mobile phase, sonicated, and filtered.
- Key Performance Data: The retention time for Crizotinib was 4.15 minutes, and the method showed linearity over a concentration range of 10-1000 µg/mL.

Protocol 2: UPLC-MS/MS Method using Acquity UPLC BEH C18 Column[7]

- Instrumentation: Waters Acquity UPLC system coupled with a Waters TQD triple quadrupole mass spectrometer with an electrospray interface (ESI). The column used was an Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
- Mobile Phase: A mixture of methanol and 0.1% (v/v) ammonium hydroxide in a ratio of 80:20.
- Flow Rate: 0.4 mL/min.
- Mass Spectrometric Conditions: Positive ionization mode with multiple reaction monitoring (MRM). The mass transition for Crizotinib was m/z 450.0 → 260.0.
- Sample Preparation: Simple protein precipitation of human plasma samples using acetonitrile and methanol.
- Key Performance Data: Crizotinib eluted at 0.46 minutes. The method was linear in the concentration range of 5–500 ng/mL.

Protocol 3: LC-MS/MS Method using Kinetex C18 Column for Tissue Analysis[8][10]

- Instrumentation: An ExionLC™ analytical ultrahigh-performance liquid chromatography system coupled with a mass spectrometer. The analytical column was a Phenomenex Kinetex C18 (50 mm x 2.1 mm, 2.6 µm).
- Mobile Phase: A gradient elution using methanol (solvent A) and 0.3% formic acid in water (solvent B).

- Flow Rate: 0.3 mL/min.
- Mass Spectrometric Conditions: Tandem mass spectrometric detection was conducted using multiple reaction monitoring via an electrospray ionization source in the positive mode. The monitored ion transition for crizotinib was m/z 450.1 \rightarrow 260.2.
- Sample Preparation: Mouse tissue homogenates were processed by protein precipitation with methanol.
- Key Performance Data: This method was specifically developed to resolve issues with carryover effects.

Protocol 4: Chiral HPLC Method using Chiralcel OD-H Column[15]

- Instrumentation: A high-performance liquid chromatography system with a Chiralcel OD-H (250 x 4.6 cm, 5 μ) column and a UV detector.
- Mobile Phase: An isocratic mobile phase consisting of a mixture of n-hexane, isopropyl alcohol, methanol, and diethyl amine in a ratio of 40:30:30:0.5 v/v/v/v.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 268 nm.
- Key Performance Data: The method successfully separated the S and R enantiomers of Crizotinib with retention times of 4.9 and 6.1 minutes, respectively. Linearity was established in the range of 10-200 μ g/ml for both enantiomers.

This guide provides a foundational comparison of various LC columns for Crizotinib analysis based on existing literature. The selection of the most suitable column will depend on the specific requirements of the analysis, such as the matrix, the required sensitivity, and whether enantioselective separation is necessary. For routine quality control, a standard C18 column with UV detection may be sufficient, while bioanalytical studies in complex matrices often necessitate the higher sensitivity and selectivity of UPLC-MS/MS.

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